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Diarylanilide Yellow

Cat. No.: B7822415
CAS No.: 86349-57-7
M. Wt: 629.5 g/mol
InChI Key: GNCOVOVCHIHPHP-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Diarylanilide Yellow Pigments

The development of this compound pigments is intrinsically linked to the broader history of azo dye and pigment chemistry, a field that revolutionized the color industry in the late 19th and early 20th centuries.

Early Azo Pigment Development

The field of synthetic organic dyestuffs began in the 1850s. researchgate.net A key breakthrough occurred in the late 1850s with the discovery of azo dyes by Peter Griess. researchgate.netbritannica.com This discovery was based on the reaction between nitrous acid and an arylamine, yielding a reactive intermediate that could then be coupled with other aromatic compounds like phenols and aryl amines to form azo compounds containing the characteristic –N=N– linkage. britannica.comwikipedia.org Early azo dyes were developed, and the first azo pigment, Para Red (PR1), was synthesized in the 1880s. researchgate.net The development of azo dyes led to techniques like ingrain dyeing, where the dye is synthesized within the fabric. britannica.com Azo pigments, similar in chemical structure to azo dyes but lacking solubilizing groups, became important in various materials due to their excellent coloring properties, mainly in the yellow to red range, and good lightfastness. wikipedia.org

Introduction and Significance of this compound (e.g., PY83)

Diarylide pigments, including the diarylanilide yellows, were synthesized around 1911. naturalpigments.comcanada.ca However, they did not see widespread use until approximately twenty-five years later, initially being sold as pigments for rubber under various trade names. naturalpigments.eunaturalpigments.com The interruption of pigment importation during World War I spurred American manufacturers to delve deeper into azo dye chemistry. naturalpigments.com

Diarylide yellows have since become a very important class of azo pigments, accounting for a significant percentage of all yellow pigments used today. naturalpigments.eunaturalpigments.com Their significance lies in their high tinting strength and the ability to produce a range of yellow shades. inachemicals.comnaturalpigments.com For instance, Pigment Yellow 83 (PY83), also known as Permanent Yellow HR, was introduced in 1958 and is recognized for its reddish-yellow shade, good tinting strength, and enhanced durability compared to some other yellow pigments. naturalpigments.eunaturalpigments.com Diarylide yellow pigments like PY83 offer better solvent and migration resistance than monoazo yellow pigments, making them suitable for applications such as inks, plastics, and paints. naturalpigments.eunaturalpigments.com They have also been explored as alternatives to lead chromate (B82759) pigments to produce lead-free paints. naturalpigments.euinachemicals.comnaturalpigments.com

Structural Classification and Nomenclature within Azo Pigments

This compound pigments are classified based on their chemical structure, falling under the broader category of azo pigments.

Chemical Family: Disazo Diarylide Organic Pigments

Diarylide pigments belong to the family of disazo organic pigments. canada.cawikipedia.orgontosight.ai The term "disazo" indicates the presence of two azo (–N=N–) groups within the molecule. Diarylide pigments are derived from the coupling of tetraazotized benzidines (or derivatives thereof, such as 3,3'-dichlorobenzidine) with acetoacetarylides. naturalpigments.euwikipedia.org This synthetic route results in molecules where two arylide molecules are joined by a central biphenyl (B1667301) unit, typically substituted. canada.cahandprint.com This structural characteristic defines them as "diarylide" pigments.

Key Structural Motifs: Chloro-substituted Biphenyl, Azo-moieties, Keto Groups, Amide Bonds

The core structure of this compound pigments, such as Pigment Yellow 83, features several key motifs:

Chloro-substituted Biphenyl: A central component is a biphenyl group substituted with chlorine atoms, typically at the 3 and 3' positions (e.g., derived from 3,3'-dichlorobenzidine). naturalpigments.euwikipedia.orgcanada.ca

Azo-moieties: The presence of two azo (–N=N–) linkages connecting the central biphenyl unit to the arylide portions of the molecule. wikipedia.orgwikipedia.org

Keto Groups: Acetoacetarylides contribute keto (C=O) groups to the structure. scbt.com

Amide Bonds: Amide (–NHC(O)–) linkages are also present, originating from the acetoacetarylide coupling partners. scbt.com

The synthesis of Pigment Yellow 83, for example, involves the reaction of 2,5-dimethoxy-4-chloroaniline with diketene (B1670635) to form an acetoacetylated aniline (B41778), which is then coupled with the bisdiazonium salt of 3,3'-dichlorobenzidine (B165656). wikipedia.orgsypigment.com The chemical formula for Pigment Yellow 83 is C₃₆H₃₂Cl₄N₆O₈. naturalpigments.euscbt.comnih.gov

Isomeric and Tautomeric Considerations (e.g., Keto-Hydrazide Tautomerism)

While often depicted with azo linkages, diarylide yellow pigments, including Pigment Yellow 83 and Pigment Yellow 12, primarily exist in the keto-hydrazide tautomeric form, particularly in the solid state. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgajol.inforesearchgate.net Tautomerism is the interconversion between isomeric forms of a compound that differ in the position of a proton and a double bond. ajol.inforesearchgate.net In the case of azo pigments derived from acetoacetarylides, a proton can shift from a methylene (B1212753) group adjacent to a keto group to one of the nitrogen atoms in the azo linkage, resulting in a hydrazone (C=N-NH-) structure and aenolized keto group. wikipedia.orgwikipedia.orgwikipedia.orgresearchgate.netrsc.org

Experimental evidence, such as X-ray crystallography and NMR spectroscopy, consistently supports the predominance of the keto-hydrazide tautomer in the solid state for these pigments. wikipedia.orgwikipedia.orgwikipedia.orgajol.inforesearchgate.netresearchgate.net This tautomeric preference is influenced by factors such as intra- and intermolecular hydrogen bonding and the surrounding environment. researchgate.netrsc.org The keto-hydrazide form, lacking the direct azo (–N=N–) linkage, contributes to the specific properties and stability of diarylide yellow pigments. wikipedia.orgwikipedia.orgepa.gov

Data Table: Key Properties of Pigment Yellow 83

PropertyValueSource
Colour Index NamePigment Yellow 83 naturalpigments.euvipulorganics.com
Colour Index Number21108 naturalpigments.euvipulorganics.com
CAS Number5567-15-7 naturalpigments.euwikipedia.orgnih.govvipulorganics.comthegoodscentscompany.com
Chemical FormulaC₃₆H₃₂Cl₄N₆O₈ naturalpigments.euscbt.comnih.gov
Molecular Weight818.49 g/mol wikipedia.orgscbt.comsypigment.commedchemexpress.com
AppearanceYellow solid / Yellow powder wikipedia.orgsypigment.com
Density1.5 g/cm³ / 1.43 g/cm³ naturalpigments.eusypigment.comvipulorganics.com
Melting Point380-400 °C (for C.I. Pigment Yellow 83, potentially a different formula) / chars > 200°C (diarylide pigments) canada.caontosight.ai
Solubility in WaterInsoluble / Very low wikipedia.orgontosight.aicanada.ca
HueReddish Yellow naturalpigments.eunaturalpigments.comvipulorganics.com

Note: Some sources provide slightly different values for properties like density and melting point, potentially due to variations in specific pigment grades or measurement methods. The molecular formula and weight cited in ontosight.ai appear to correspond to a different compound than the one consistently identified as Pigment Yellow 83 (C₃₆H₃₂Cl₄N₆O₈) in other sources. naturalpigments.euwikipedia.orgscbt.comsypigment.comnih.govvipulorganics.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H26Cl2N6O4 B7822415 Diarylanilide Yellow CAS No. 86349-57-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-chlorophenyl]-2-chlorophenyl]diazenyl]-3-oxo-N-phenylbutanamide
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InChI

InChI=1S/C32H26Cl2N6O4/c1-19(41)29(31(43)35-23-9-5-3-6-10-23)39-37-27-15-13-21(17-25(27)33)22-14-16-28(26(34)18-22)38-40-30(20(2)42)32(44)36-24-11-7-4-8-12-24/h3-18,29-30H,1-2H3,(H,35,43)(H,36,44)
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InChI Key

GNCOVOVCHIHPHP-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4)Cl)Cl
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Molecular Formula

C32H26Cl2N6O4
Record name DIARYLANILIDE YELLOW
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DSSTOX Substance ID

DTXSID1021451, DTXSID70859966
Record name C.I. Pigment Yellow 12
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Record name 2,2'-{(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[(E)-diazene-2,1-diyl]}bis(3-oxo-N-phenylbutanamide)
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Molecular Weight

629.5 g/mol
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Physical Description

Diarylanilide yellow is an odorless fine yellow powder. (NTP, 1992), Dry Powder; Liquid, Other Solid; Water or Solvent Wet Solid, Yellow odorless solid; [CAMEO] Yellow powder; [MSDSonline]
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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Density

1.22 (NTP, 1992) - Denser than water; will sink
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Color/Form

A yellow diazo pigment.

CAS No.

6358-85-6, 86349-57-7
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Melting Point

593 to 608 °F (decomposes) (NTP, 1992), 320 °C
Record name DIARYLANILIDE YELLOW
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Advanced Synthetic Methodologies and Process Optimization for Diarylanilide Yellow

Mechanistic Studies of Diazotization and Azo Coupling Reactions

The formation of azo pigments involves a two-step reaction sequence: the diazotization of a primary aromatic amine and the subsequent azo coupling with a coupling component. jchemrev.com Mechanistic understanding of these steps is vital for controlling the reaction outcome and product characteristics.

Role of Aniline (B41778) Derivatives and Diazonium Salts

The synthesis begins with the diazotization of primary aromatic amines, which serve as the diazo components. jchemrev.com In the case of diarylanilide yellows, substituted benzidine (B372746) derivatives, which are aromatic diamines, are often used and undergo double diazotization to form bis-diazonium salts. wikipedia.org Aniline derivatives react with nitrous acid under controlled acidic and low-temperature conditions (typically 0-5 °C) to generate highly reactive diazonium salts. jchemrev.comunacademy.comresearchgate.netbyjus.com Nitrous acid is commonly prepared in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. researchgate.net The active diazotizing agent is often the nitrosyl cation (NO+). unacademy.com

Diazonium salts are generally unstable and can decompose, especially at higher temperatures. nih.govunacademy.com Therefore, they are typically prepared immediately before the coupling reaction and maintained at low temperatures to minimize decomposition. nih.govunacademy.com Aromatic diazonium salts are more stable than their aliphatic counterparts due to resonance stabilization with the aromatic ring. unacademy.com These diazonium salts act as electrophiles in the subsequent coupling reaction. nih.govjchemrev.com

Condensation and Coupling Reaction Pathways

The second key step is the azo coupling reaction, where the diazonium salt reacts with a coupling component. jchemrev.com For diarylanilide yellow pigments, the coupling components are typically acetoacetanilide (B1666496) derivatives. wikipedia.org This reaction is an electrophilic aromatic substitution where the diazonium cation attacks an electron-rich site on the coupling component. nih.gov

In the synthesis of diarylide pigments, a bis-diazonium salt derived from a benzidine derivative reacts with two molecules of an acetoacetanilide derivative. wikipedia.org This results in the formation of a molecule containing two azo groups (-N=N-) linking the diazotized aromatic diamine residue to two acetoacetanilide residues. nih.gov The reaction pathway involves the electrophilic attack of each diazonium group on the activated methylene (B1212753) carbon of the acetoacetanilide. The reaction is typically carried out under slightly alkaline conditions to facilitate the formation of the reactive enolate form of the acetoacetanilide.

Research indicates that azo compounds synthesized from acetoacetanilide derivatives often exist predominantly in the keto-hydrazone tautomeric form in the solid state, rather than the azo form. wikipedia.orgresearchgate.netimaging.org This tautomerism and the resulting molecular structure, often featuring intramolecular hydrogen bonding, play a significant role in the pigment's properties, including its stability. wikipedia.orgresearchgate.netimaging.orgwikipedia.org

Controlled Crystallization and Particle Morphology Engineering

The performance characteristics of this compound pigments, such as color strength, transparency, gloss, and rheology, are highly dependent on their physical form, including crystal structure, particle size, and particle size distribution. researchandmarkets.comresearchgate.netsdc.org.ukazom.com Controlled crystallization and particle morphology engineering are therefore critical aspects of pigment synthesis and post-treatment.

Impact of Synthesis Parameters on Crystalline Form and Amorphous Content

The conditions under which azo pigments are synthesized significantly influence their crystalline form and the degree of amorphous content. Rapid precipitation during synthesis at low temperatures can lead to the formation of relatively amorphous particles or small crystals. mdpi.comresearchgate.net

Synthesis parameters such as the order of addition of reactants, the type and concentration of additives, reaction temperature, and pH can all affect the nucleation and growth of pigment crystals. sdc.org.ukresearchgate.net Different synthesis conditions can lead to the formation of different polymorphic forms of the pigment, which can exhibit distinct colors and performance characteristics. sdc.org.ukacs.org For example, traditional aqueous synthesis procedures for diarylide yellows may initially yield a relatively amorphous product that becomes crystalline upon heat treatment. researchgate.net

The presence of impurities can also interfere with crystallization and affect the final crystalline form and color hue. google.comacs.org

Influence of Heat Treatment on Crystallization

Heat treatment, often referred to as conditioning or post-treatment, is a common strategy employed to enhance the crystallinity and improve the properties of azo pigments. mdpi.comresearchgate.netgoogle.comresearchgate.netrsc.org Heating the pigment slurry in a suitable solvent promotes recrystallization, leading to larger and more uniform crystals and a reduction in amorphous content. mdpi.comresearchgate.netgoogle.com

Heat treatment can facilitate the transformation of less stable or amorphous forms into more stable crystalline polymorphs. researchgate.netrsc.org This process can improve properties such as solvent resistance, lightfastness, and thermal stability. researchgate.netresearchgate.net The temperature and duration of the heat treatment are critical parameters that need to be optimized to achieve the desired crystalline form and particle properties. google.comrsc.org For instance, studies on other azo pigments have shown that specific temperatures and times are required for complete phase transformation. rsc.org

Using hydrophobic organic solvents during heat treatment can be effective in dissolving impurities and facilitating the crystallization of pure pigment. google.com However, this can add complexity to the process. google.com

Strategies for Particle Size Distribution Control

Controlling the particle size and particle size distribution (PSD) of this compound pigments is essential for achieving optimal coloristic properties and dispersibility. nih.govresearchandmarkets.comresearchgate.netazom.com A narrow PSD is generally desired for consistent and predictable performance. azom.com

Strategies for controlling particle size include:

Controlled Precipitation: Carefully controlling the rate of addition of reactants and reaction conditions during the coupling reaction can influence the nucleation and growth rates of pigment particles. acs.org Rapid mixing, for example, using techniques like micromixers, can lead to smaller particle sizes and narrower distributions compared to traditional batch processes. researchgate.net

Solvent Selection: The choice of solvent system for synthesis and post-treatment affects the solubility of the pigment and influences crystallization behavior and particle growth. mdpi.com

Use of Additives: Additives such as surfactants or dispersing agents can be incorporated during synthesis or post-treatment to control particle growth, prevent aggregation, and stabilize the dispersion. googleapis.com

Mechanical Treatments: Techniques like milling can be used to reduce particle size and narrow the PSD of dried pigments, although this is a "break-down" method as opposed to the "build-up" methods involved in controlled crystallization. googleapis.com

Heat Treatment (Conditioning): As mentioned earlier, heat treatment in a solvent can lead to particle growth and modification of particle shape through recrystallization. google.comgoogleapis.com

Research has shown that optimizing particle size and distribution can lead to improvements in color strength, transparency, gloss, and flowability of the pigment. researchgate.netazom.com

Solid Solution Formation in Pigment Synthesis

Solid solution formation, also known as pigment alloying, involves the combination of two or more pigments with different structures to form a mixed crystal emerald.com. This modification technique can enhance pigment properties such as weather resistance and control particle size and distribution emerald.com. While initially applied to pigments like quinacridones, solid-state solutions have been extended to other pigment types, including azo pigments emerald.com. In azo pigments, the introduction of multiple diazonium or coupling components can facilitate the formation of solid-state solutions through mixed coupling emerald.com. This approach can lead to improved coloristic properties and reduced impurity levels, such as aromatic amines google.com. For instance, a diarylide yellow pigment with a reddish shade and fewer aromatic amine impurities was developed through the coupling of tetrazotized 3,3′-dichlorobenzidine with a mixture of acetoacetanilide derivatives, resulting in a solid solution google.com.

Advanced Additives and Process Aids in Pigment Synthesis

Additives and process aids play a crucial role in optimizing pigment synthesis and improving the properties of the final product hexpol.comevonik.com. Their addition can occur at various stages, including during synthesis, surface modification, and dispersion emerald.com.

Role of Fatty Acid Alcohols in Viscosity Reduction

Fatty acid alcohols and their derivatives are utilized as additives in pigment preparations, particularly for their role in viscosity reduction and dispersion sci-hub.segoogleapis.comgoogle.com. These compounds can act as wetting and dispersing agents by adsorbing onto the pigment particle surface, forming an envelope that lowers interparticle interactions and reduces the viscosity of the pigment dispersion sci-hub.se. For diarylide yellow organic pigments used in liquid inks, treating the pigment slurry with long-chain fatty alcohols has been shown to lower viscosity without negatively impacting transparency or gloss google.com. This is attributed to the prevention of pigment particle agglomeration during drying after filtration google.com.

Mitigation of Impurity Formation (e.g., Aromatic Amines, PCB 11)

The synthesis of azo pigments, including this compound, can lead to the formation of impurities such as residual primary aromatic amines (PAAs) and polychlorinated biphenyls (PCBs), particularly PCB 11 google.commst.dksrrttf.org. Mitigation strategies are crucial to reduce the levels of these undesirable compounds.

Primary aromatic amines can be present as residual starting materials or byproducts of the synthesis process google.com. Methods to reduce PAA content in azoic pigments include derivatization of residual PAAs in the pigment slurry followed by encapsulation of the pigment google.com. This synergistic approach can significantly reduce PAA content and minimize their migration google.com.

Inadvertent PCBs, such as PCB 11, can be generated during the synthesis of diarylide yellow pigments, especially when using chlorinated starting materials like 3,3'-dichlorobenzidine (B165656) srrttf.orgsrrttf.org. PCB 11 is considered a marker for inadvertent PCB creation in pigments srrttf.org. While the precise mechanism of PCB formation during diarylide synthesis is not fully proven, realistic mechanisms have been identified srrttf.org. Strategies to obtain azo pigments with low PCB content have been explored, including coupling in the presence of olefins, which can suppress the side reactions that form PCBs google.com.

Development of Novel this compound Derivatives

The development of novel this compound derivatives focuses on structural modifications to enhance pigment properties and performance for specific applications researchgate.net.

Structural Modifications for Enhanced Pigment Properties

Structural modifications of this compound pigments can lead to improved color intensity, light fastness, solvent resistance, and thermal stability researchgate.netemerald.comrsc.org. By varying the aniline derivatives and acetoacetanilide coupling components used in the synthesis, different diarylide yellow pigments with subtle changes in substituents and resulting properties can be produced wikipedia.org. For example, modifying the structure of Pigment Yellow 17 through treatment with metallic salts like ZnCl2 and Na2SiO3 has shown improvements in bleeding and fastness properties researchgate.net.

The size and crystal structure of pigment particles are crucial for their optical and physical properties rsc.org. Modifications can lead to a reduction in particle size, a narrowing of particle size distribution, and enhanced hydrophilicity, resulting in improved color brightness, brilliance, and color strength rsc.orgrsc.org.

Data on the impact of modifications on pigment properties can be illustrated in tables comparing the characteristics of modified and unmodified pigments. For instance, studies on the modification of other azo pigments like Pigment Red 146 have shown significant improvements in color strength and flowability upon treatment with surfactants and additives rsc.orgrsc.org.

Modification TypeProperty EnhancedExample Observation (from P.R. 146 studies)Source
Surfactants (Anionic and Non-ionic)Color Strength, FlowabilityColor strength enhanced, flowability improved rsc.orgrsc.org
Additives (e.g., second diazo component, graphene oxide)Color Strength, FlowabilityColor strength enhanced, flowability improved rsc.orgrsc.org
Hydrothermal TreatmentColor Strength, Hue, FlowabilityIncreased color strength and yellow hue, improved flowability rsc.orgrsc.org
Metallic Salts (e.g., ZnCl2, Na2SiO3)Bleeding, FastnessImproved bleeding and fastness properties researchgate.net

Structural modifications can also involve the introduction of groups that impart solubility or enhance compatibility with specific application systems, such as polymers emerald.comoatext.com. This can be achieved by transforming the molecular structure of a pigment precursor in the presence of a dispersant google.com.

Exploration of Different Coupling Components (e.g., AADMCA, AAMX)

The synthesis of various this compound pigments involves the coupling of tetrazotized 3,3′-dichlorobenzidine (DCB) with different acetoacetanilide derivatives. Two key coupling components explored for their impact on pigment properties are 4-chloro-2,5-dimethoxy-acetoacetanilide (AADMCA) and 2,4-dimethyl-acetoacetanilide (AAMX). google.comjustia.comgoogle.com

C.I. Pigment Yellow 83, for instance, is typically produced by coupling tetrazotized 3,3′-dichlorobenzidine with two equivalents of AADMCA. google.comenvironmentclearance.nic.in This yields a pigment with a reddish-yellow shade. However, a drawback associated with the formation of C.I. Pigment Yellow 83 is the potential for AADMCA to decompose during the process, leading to the presence of aromatic amine impurities in the final pigment. google.comgoogle.com These impurities can raise health concerns and present regulatory compliance challenges. google.comgoogle.com

In contrast, C.I. Pigment Yellow 13 is synthesized by coupling tetrazotized DCB with two equivalents of AAMX. justia.comgoogle.comgoogle.com This pigment exhibits a greener shade compared to C.I. Pigment Yellow 83. google.comjustia.comgoogle.comgoogle.com A notable advantage of using AAMX as the coupling agent is its greater stability to hydrolysis compared to AADMCA, which results in lower levels of aromatic amine impurities in the final pigment. google.comjustia.comgoogle.comgoogle.com

Research has explored the use of mixtures of AADMCA and AAMX as coupling components to achieve a balance of desired properties. google.comjustia.comgoogle.com By varying the weight ratio of AADMCA to AAMX, it is possible to produce diarylide yellow pigments that are solid solutions and exhibit characteristics intermediate between those of C.I. Pigment Yellow 83 and C.I. Pigment Yellow 13. google.comjustia.comgoogle.com For example, a diarylide yellow pigment formed by coupling tetrazotized 3,3′-dichlorobenzidine with a mixture comprising 25-90% by weight of AADMCA and 75-10% by weight of AAMX can result in a solid solution containing a mixture of di-AADMCA, di-AAMX, and AADMCA-AAMX diarylide molecules. google.comjustia.comgoogle.com This approach can yield pigments with a crystal morphology and shade similar to C.I. Pigment Yellow 83 but with a reduced amount of aromatic amine impurity. google.comjustia.com

Studies have shown that using a mixture comprising from about 30% to about 70% AADMCA and from about 70% to about 30% AAMX can form a diarylide yellow pigment that is a solid solution. justia.comgoogle.com Surprisingly, mixtures containing up to approximately 75% AAMX by weight can still result in a solid solution. google.comjustia.com However, mixtures with a very high proportion of AAMX, such as 95% AAMX and 5% AADMCA, may exist as a mixture of crystals rather than a solid solution. google.comjustia.comgoogle.com

Further exploration into specific ratios has indicated that mixtures comprising from about 45% to about 55% AADMCA and from about 55% to about 45% AAMX can be used. google.com It has been observed that a diarylide yellow pigment formed from a mixture comprising up to about 60% AAMX and less than about 40% AADMCA can produce a pigment with a redder shade than C.I. Pigment Yellow 83, while maintaining a similar morphology as expressed by XRD intensities and Bragg angles. google.comgoogle.com

The exploration of different coupling components and their ratios allows for the tailoring of diarylide yellow pigments for specific applications, such as printing inks and lacquers, where properties like tinctorial strength, transparency, gloss, and rheology are important. google.comgoogle.com

Research Findings on Coupling Component Ratios and Pigment Properties

AADMCA (% by weight)AAMX (% by weight)Pigment FormShade Relative to C.I. Pigment Yellow 83Aromatic Amine Impurity Levels
1000Solid SolutionReference (C.I. PY 83)Higher
25-9075-10Solid SolutionCan be redderLower than C.I. PY 83
30-7070-30Solid SolutionVariedLower than C.I. PY 83
45-5555-45Solid SolutionVariedLower than C.I. PY 83
<40>60 (up to ~75)Solid SolutionCan be redderLower than C.I. PY 83
595Mixture of CrystalsGreener (Closer to C.I. PY 13)Lower
0100Solid SolutionGreener (C.I. PY 13)Lower

Comparison of Pigment Properties based on Coupling Component

Coupling ComponentResulting Pigment (Example)ShadeHydrolytic Stability of CouplerAromatic Amine Impurities
AADMCAC.I. Pigment Yellow 83Reddish-YellowLowerHigher
AAMXC.I. Pigment Yellow 13GreenerHigherLower

Note: This table provides a general comparison based on the primary pigments formed from each coupling component individually.

Spectroscopic and Diffraction Characterization of Diarylanilide Yellow

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods play a vital role in determining the molecular structure and characteristics of Diarylanilide Yellow.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in this compound. By analyzing the absorption of infrared radiation at specific wavelengths, characteristic vibrations of chemical bonds can be detected. Studies on diarylide yellow pigments, including those structurally related to this compound, have utilized FT-IR to confirm the presence of key functional groups such as N-H, C-H (aromatic and aliphatic), and C=O rsc.org. FT-IR spectra can provide structural information about the dye molecules, including features of azo groups, aromatic moieties, and substituents researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C NMR)

NMR spectroscopy, specifically 1H and 13C NMR, provides detailed information about the hydrogen and carbon environments within the this compound molecule. This technique helps in confirming the molecular structure and identifying different types of protons and carbons based on their chemical shifts and coupling patterns. While specific NMR data for this compound (Pigment Yellow 12) were not extensively detailed in the search results, studies on related diarylide yellow pigments and similar organic compounds demonstrate the application of 1H and 13C NMR for structural confirmation and elucidation rsc.orgresearchgate.nethbni.ac.in. 1H NMR can reveal the presence and environment of protons attached to aromatic rings, methyl groups, and exchangeable protons (like N-H), while 13C NMR provides information about the carbon skeleton, including carbonyl carbons and aromatic carbons rsc.org.

UV-Visible Spectroscopy for Electronic Transitions and Color Properties

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule, which are responsible for its characteristic yellow color. The technique measures the absorption of ultraviolet and visible light as a function of wavelength. The color of organic pigments like diarylide yellows is directly related to their electronic structure and the presence of chromophores, such as azo groups and conjugated systems mfa.org. UV-Vis analysis can be used to determine the absorption maxima (λmax) of the pigment, providing insights into the wavelengths of light absorbed and, consequently, the perceived color uzh.chresearchgate.net.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain information about its structure through the analysis of fragmentation patterns. For this compound, MS can confirm the molecular mass of 629.50 g/mol wikipedia.orgnih.gov. Techniques like Laser Desorption Ionization Mass Spectrometry (LDI-MS) have been applied to diarylide yellow pigments to study their fragmentation under ionization, providing characteristic fragment ions that aid in identification and structural analysis researchgate.net. Gas Chromatography/Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also utilized for the analysis of organic compounds and pigments, including the detection of impurities or related substances in diarylide yellows researchgate.netuzh.chsamsung.com.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a fundamental technique for investigating the crystalline structure of solid materials like this compound pigment. By analyzing the diffraction pattern produced when X-rays interact with the crystalline lattice, information about the arrangement of molecules in the crystal can be obtained. XRD is crucial for understanding the solid-state properties of pigments, which significantly influence their technical performance, such as tinctorial strength, opacity, and lightfastness researchgate.net.

Determination of Crystal System and Space Group

XRD analysis allows for the determination of the crystal system and space group of this compound. The crystal system describes the shape of the unit cell, while the space group describes the symmetry elements within the crystal lattice. Single-crystal X-ray diffraction studies on C.I. Pigment Yellow 12 have shown that the molecules are not constrained by crystallographic symmetry and are not planar in the crystal structure researchgate.net. While specific details on the crystal system and space group for Pigment Yellow 12 from single-crystal data were not explicitly provided in all search results, related diarylide yellow pigments like Pigment Yellow 13, 14, and 63 crystallize in the triclinic system with space group P¯1 researchgate.net. X-ray diffraction patterns of Diarylide Yellow pigments exhibit characteristic Bragg angles (2Θ values) that are indicative of their specific crystalline form google.com. For instance, certain diarylide yellow pigments show Bragg angles at approximately 6.7°, 9.7°, 10.5°, 25.2°, and 26.9° google.com.

Lattice Energy Minimizations and Rietveld Refinements for Structure Determination

The crystal structure of Pigment Yellow 12 (PY12) has been determined from X-ray powder diffraction data using a combination of lattice energy minimizations and subsequent Rietveld refinements researchgate.net. This approach is particularly valuable when single crystals of sufficient size and quality for single-crystal X-ray diffraction are difficult to obtain researchgate.net. For PY12, Rietveld refinements were successfully carried out, allowing for the refinement of all atomic positions individually without constraints or restraints, despite the molecule having 44 independent non-hydrogen atoms per asymmetric unit researchgate.net. Lattice energy calculations have also indicated that PY12 can adopt a crystal structure similar to Pigment Yellow 13 (PY13), which corresponds to a metastable gamma phase of PY12 found experimentally researchgate.net.

Analysis of Molecular Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Herring-bone Structures)

According to X-ray crystallography, the molecule of Pigment Yellow 12 exists as the keto-hydrazide tautomer wikipedia.org. The crystal structure of PY12 exhibits a herringbone arrangement researchgate.net. The molecules are not constrained by crystallographic symmetry and are not planar researchgate.net. Intramolecular hydrogen bonding is observed within the molecule, which is a feature typically associated with this structural arrangement researchgate.net. However, there is no evidence of intermolecular hydrogen bonding in the crystal structure of C.I. Pigment Yellow 12 researchgate.net. The molecular packing involves simple inclined stacks researchgate.net. The molecules within the columns are packed in layers approximately parallel to the ([unk]01) plane and in columns parallel to the a axis, with alternate molecules in antiparallel orientation researchgate.net. The molecules are linked by van der Waals forces researchgate.net. This crystal structure, with its inclined stacks and lack of intermolecular hydrogen bonding, differs from the layer structures found in Pigment Yellow 13 and Pigment Yellow 14, where molecules are planar researchgate.netresearchgate.net.

Thermal Analysis Techniques for Phase Transitions and Stability

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to study the thermal behavior of this compound, including phase transitions and decomposition characteristics.

Differential Scanning Calorimetry (DSC) for Crystallization Processes

While detailed DSC data specifically outlining crystallization processes or solid-state phase transitions for this compound (Pigment Yellow 12) are not extensively detailed in the provided information, the existence of a metastable gamma phase with a PY13-type structure, as suggested by lattice energy calculations and experimental findings, indicates the potential for solid-state transformations or polymorphism researchgate.net. DSC could be used to investigate the thermal conditions under which such phase transitions occur, including crystallization or transformation between different polymorphic forms.

Thermogravimetric Analysis (TGA) for Decomposition Characteristics

Thermogravimetric Analysis (TGA) is used to assess the thermal stability and decomposition characteristics of this compound. The compound is a highly colored solid that decomposes before melting, typically above 300 °C oecd.org. Various sources indicate that the decomposition of Pigment Yellow 12 begins in the range of 310-320 °C nih.govpublications.gc.casmolecule.com. Some reports suggest that thermal decomposition can occur at temperatures above 200 °C, potentially leading to the formation of traces of aromatic amines, such as 3,3'-dichlorobenzidine (B165656) artspectrum.com.ausudarshan.com. When heated to decomposition, this compound emits toxic fumes of chlorine and nitrogen oxides nih.govsmolecule.com.

The decomposition temperature range for this compound is summarized in the table below:

Technique/SourceDecomposition Temperature (°C)
NTP (1992) nih.govsmolecule.com310 - 320 (decomposes)
US EPA 2010 publications.gc.caStarts at 310
ECHA 2012 publications.gc.ca306 (Melting Point), Starts at 310 (Decomposition)
Art Spectrum SDS artspectrum.com.auAbove 200 (thermal decomposition can form traces of aromatic amines)
Sudacolor sudarshan.comAbove 200 (thermal decomposition occurs if processed)
OECD SIDS oecd.org>300 (decomposes before melting)
SY Chemical sypigment.com317 (Melting point, turns slightly green at 150°C)

Degradation Mechanisms and Environmental Fate of Diarylanilide Yellow

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of compounds through non-biological processes, such as photolysis, oxidation, and thermal decomposition.

Photolytic Degradation under Visible and UV Light

Diarylide yellow pigments are susceptible to photodegradation. Predictions using models suggest relatively short half-lives for photo-oxidation, ranging from 1.7 to 4.9 hours, based on indirect reaction with hydroxyl radicals under a 12-hour daylight cycle publications.gc.cacanada.caoecd.org. This susceptibility to light is consistent with the fact that these pigments generally exhibit reduced lightfastness and are typically not used in applications like artists' colors where light stability is critical publications.gc.cacanada.ca.

Oxidative Degradation Mechanisms (e.g., One-Electron Oxidation, Catalytic Oxidation)

While specific detailed studies on the oxidative degradation mechanisms of diarylanilide yellow were not extensively found in the search results, general principles of azo dye degradation by oxidation can provide insight. One-electron transfer oxidation processes have been investigated for other azo dyes, showing that the reaction can generate dye radicals and lead to decolorization researchgate.net. Catalytic oxidation, potentially involving metal ions or enzymes, can also play a role in breaking down azo bonds researchgate.net. However, the low solubility and particulate nature of this compound may limit the effectiveness of homogeneous oxidative processes in environmental matrices publications.gc.cacanada.ca.

Thermal Breakdown Characteristics

Diarylide pigments, including this compound, are known to be susceptible to thermal breakdown at temperatures above 200°C canada.ca. They are described as highly colored solids that decompose before melting, with decomposition temperatures generally above 220°C canada.caoecd.org. For Pigment Yellow 12 specifically, melting points are just slightly below decomposition temperatures, around 314-317°C, with some tests indicating decomposition without discernible melting canada.ca. When heated to decomposition, this compound can emit toxic fumes of chlorine and nitrogen oxides nih.gov.

Biotic Degradation and Biodegradability Assessment

Biotic degradation involves the breakdown of compounds by living organisms, primarily microorganisms.

Aerobic and Anaerobic Biodegradation Studies

Experimental data indicate that under aerobic conditions, diarylide yellow pigments are expected to degrade slowly in water, soil, and sediments publications.gc.ca. Multiple ready biodegradability studies with the pure pigments (not formulations) have shown very low biodegradation rates, typically 0-6% in water publications.gc.ca. Limited information suggests that these substances are not readily biodegradable canada.caoecd.orgguidechem.com.

There is uncertainty regarding the rate and extent of degradation of diarylide yellow pigments in anaerobic environments due to a lack of experimental data publications.gc.cacanada.ca. While some azo dyes can undergo anaerobic reduction of the azo bond, potentially releasing aromatic amines, the particulate nature and very low water solubility of diarylide yellow pigments are expected to limit their bioavailability for biotic reduction in anaerobic conditions publications.gc.cacanada.ca. No specific studies on the biodegradation of diarylide yellow pigments in soils or sediments were identified, but it is expected that they are not readily biodegradable in these media as well publications.gc.ca.

Table 1: Summary of Biodegradability Data for Diarylide Yellow Pigments

Environmental ConditionMediumBiodegradation ExtentReference
AerobicWater0-6% (Ready Biodegradability Studies) publications.gc.ca
AerobicSoil and SedimentsExpected to be slow publications.gc.ca
AnaerobicAqueous EnvironmentsUncertain/Limited due to low bioavailability publications.gc.cacanada.ca

Role of Microorganisms (e.g., White-rot Fungi) in Decolorization

While specific studies on the role of microorganisms like white-rot fungi in the decolorization of this compound were not found in the provided search results, white-rot fungi are known for their capacity to degrade a wide range of recalcitrant organic pollutants, including synthetic dyes, through their ligninolytic enzyme systems researchgate.netnih.gov. These enzymes can catalyze oxidative reactions that lead to the breakdown and decolorization of various dye structures researchgate.netnih.govnih.gov. However, the effectiveness of such biological processes on this compound would likely be influenced by its low solubility and bioavailability, which can limit the interaction between the pigment particles and the microorganisms or their enzymes publications.gc.cacanada.ca.

Challenges in Assessing Biodegradation Due to Low Solubility

Assessing the biodegradation of this compound presents challenges primarily due to its very low solubility in water, generally in the low micrograms per liter range publications.gc.caoecd.orgcanada.ca. This low solubility limits the bioavailability of the compound to microorganisms, which is crucial for biotic reduction and subsequent degradation publications.gc.ca. Experimental data on diarylide yellow pigments, including Pigment Yellow 13, indicate very low biodegradation potential in water under aerobic conditions, with studies showing minimal degradation over extended periods publications.gc.caoecd.orgcanada.ca. For example, one study with Pigment Yellow 13 (a related diarylide yellow pigment) showed only 36.6% degradation over a 28-day incubation period oecd.org. The particulate nature of these pigments further contributes to their limited availability for microbial degradation publications.gc.cacanada.ca. Adsorption of pigments onto the inoculum matrix, such as activated sludge, can also occur, potentially distorting measurement results in biodegradation studies publications.gc.ca.

Environmental Partitioning and Mobility

The physical and chemical properties of diarylide yellow pigments, particularly their particulate nature and very low solubility in both water and octanol (B41247), suggest that soil and sediments are the major environmental media to which they partition publications.gc.caoecd.orgcanada.ca.

Behavior in Aquatic, Soil, and Sediment Environments

Under aerobic conditions, diarylide yellow pigments are expected to degrade slowly in water, soil, and sediments publications.gc.ca. Due to their limited bioavailability, no effects were observed at concentrations of 1000 mg/kg dry weight in chronic soil and sediment toxicity studies publications.gc.ca. Similarly, these pigments showed no effect at saturation in acute and chronic aquatic ecotoxicity studies where solvents were not used publications.gc.ca. The density of diarylide yellow pigments is generally higher than that of water, suggesting they would tend to settle in aquatic environments and be found in sediments if released to surface waters canada.cacanada.ca. If released to terrestrial environments, they would tend to remain in soils canada.ca.

Based on experimental biodegradation data showing 0-6% degradation for pure pigments in water over two weeks, the ultimate biodegradation half-life in aerobic soils is also expected to be ≥ 182 days, and in aerobic sediments, it is expected to be ≥ 365 days publications.gc.caechemi.com. In anaerobic sediment conditions, solubility-limited azo reduction may occur, but the extremely low solubility is expected to limit the proportion of pigments available for biotic reduction publications.gc.ca.

Adsorption to Environmental Matrices (e.g., Clay Sediments)

Based on QSAR estimated log Koc values, diarylide yellow pigments have a high potential for adsorption to soil oecd.org. While specific experimental data on adsorption to clay sediments for this compound (Pigment Yellow 12) were not explicitly found in the provided snippets, the high potential for adsorption to soil generally suggests a tendency to bind to environmental matrices, including clay sediments, due to their chemical structure and low solubility.

Volatilization Potential from Water Surfaces

This compound is considered essentially non-volatile in the environment nih.gov. Since C.I. Pigment Yellow 12 may act as an ionic compound, volatilization from water and moist soil surfaces is not expected to be important nih.govguidechem.comechemi.com.

Formation and Fate of Degradation Products

Potential Release of Aromatic Amines

Azo dyes, including diarylanilide pigments, can undergo reductive breakdown of their azo linkages, potentially leading to the formation of aromatic amines nih.govresearchgate.net. This reduction typically requires anaerobic conditions nih.govresearchgate.net. While the biodegradation of aromatic amines is generally an aerobic process, the initial azo bond cleavage that produces them is favored in anaerobic environments nih.govresearchgate.net.

There is uncertainty regarding the rate and extent of degradation of diarylide yellow pigments in anaerobic environments and whether potential degradation products, such as aromatic amines, could become biologically available publications.gc.ca. However, the unique physical state (particles) and very low water solubility of diarylide yellow pigments are expected to limit their availability for biotic reduction, thereby limiting the formation of degradation products publications.gc.ca.

Studies on the metabolism of diarylide yellow pigments in animals have generally shown very low to negligible absorption and excretion of the parent compound unchanged in feces guidechem.comoecd.org. While some studies using sensitive techniques have detected very low levels of 3,3'-dichlorobenzidine (B165656) (a potential precursor/impurity) following high-dose oral administration of some yellow pigment compounds, this is thought to be due to the presence of a mono-azo impurity in the parent compounds rather than metabolic splitting of the pigment itself guidechem.comoecd.orgcanada.ca. Rats exposed to Pigment Yellow 17 (an analogue) by inhalation did not have detectable amounts of 3,3'-dichlorobenzidine in blood or urine canada.ca. Similarly, no predicted metabolites were detected in hamsters administered Pigment Yellow 12 by stomach intubation in one study canada.ca.

The potential for cleavage of azo bonds leading to the release of aromatic amines, some of which are known or likely to be genotoxic and/or carcinogenic, has been identified as a concern for substances within the Aromatic Azo and Benzidine-based Substance Grouping, to which diarylide yellow pigments belong publications.gc.ca. However, the limited bioavailability of diarylide yellow pigments in the environment is expected to restrict the extent of such degradation and the subsequent release of aromatic amines publications.gc.ca.

Table 1: Environmental Fate Properties of this compound (C.I. Pigment Yellow 12)

PropertyValue / DescriptionSource
Water SolubilityVery low (low µg/L range, e.g., 0.35 - 8.1 µg/L) publications.gc.caoecd.orgcanada.ca
Octanol SolubilityVery low (e.g., 8.5 - 49.8 µg/L) oecd.orgcanada.ca
Log Kow (estimated)6.8 - 8.1 (QSAR) or ≤ 2.1 (solubility ratio) oecd.org
Koc (estimated)68 nih.govechemi.com
Adsorption Potential (Soil)High oecd.org
Volatilization PotentialEssentially non-volatile; not expected from water/soil nih.govguidechem.comechemi.com
Aerobic BiodegradationResistant; expected to degrade slowly nih.govpublications.gc.caechemi.com
Aerobic Soil Half-life≥ 182 days (estimated) publications.gc.ca
Aerobic Sediment Half-life≥ 365 days (estimated) publications.gc.ca
Anaerobic DegradationUncertainty, solubility-limited azo reduction possible publications.gc.ca
Bioaccumulation PotentialLow nih.govguidechem.compublications.gc.ca

Table 2: Potential Degradation Products

Compound NameFormation ConditionsFateSource
Aromatic AminesAnaerobic reductionBiodegradation is typically aerobic nih.govresearchgate.net
3,3'-dichlorobenzidinePotential impurityLimited detection after oral exposure guidechem.comoecd.orgcanada.ca

Monitoring and Analytical Methods for Degradation Products

Monitoring and analyzing the degradation products of this compound is crucial for understanding its environmental fate and potential impact. Due to the complex nature of azo dyes and pigments and their potential transformation into aromatic amines, sophisticated analytical techniques are required.

A range of advanced analytical methodologies have been employed in studies involving azo dyes and their metabolites, including spectrophotometry, chromatography, mass spectrometry, and capillary electrophoresis. uga.edu The inherent complexity of dye structures and the not well-understood biotransformation mechanisms make the identification of unknown metabolites a challenging task. uga.edu

Chromatographic techniques are indispensable tools for chemical analysis and have been widely used in the identification and quantification of degradation products of azo dyes. uga.edu Thin layer chromatography (TLC) offers the advantage of easily visible colored spots on plates, useful for dye analysis. uga.edu Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are also commonly utilized. uga.edu

GC-MS is particularly valuable for identifying products from disperse azo dyes, which are typically smaller, more volatile molecules. uga.edu This technique has been extensively applied to identify products of dyes degraded by enzymes or fungi. uga.edu A limitation of GC-MS is the requirement for samples to be volatile and thermally stable at the analysis temperature. uga.edu

HPLC, often coupled with detectors such as photodiode array (PDA) or mass spectrometry (MS), is frequently used to monitor the degradation or biotransformation of dyes. imrpress.commdpi.com HPLC-PDA is commonly employed to observe the reduction associated with azo bond cleavage. imrpress.com Studies have utilized HPLC with PDA detection at specific wavelengths (e.g., 428 nm and 500 nm) for the quantitative analysis of synthetic dyes, including some azo yellows. mdpi.com

Research into the degradation of azo dyes by microorganisms, such as bacteria and fungi, highlights the importance of identifying final degradation products and intermediates due to concerns about potential increased aquatic toxicity of effluents. uga.edu For instance, studies on the bacterial degradation of other azo dyes like Remazol red RB have monitored degraded products using TLC, Fourier Transform Infra-Red (FTIR), and HPLC. The appearance of spots with different Rf values in TLC analysis compared to the original dye indicates biodegradation into intermediate products. FTIR analysis can also be used to monitor the degradation products of dyes.

In a bioassay of this compound for possible carcinogenicity, chemical analysis was performed using techniques including thin-layer chromatography, infrared spectroscopy, and mass spectrometry. nih.gov While TLC with specific solvent systems (methylene chloride and 95:5 chloroform:diethylamine) and visualization under UV and visible light was used, the low amounts of compound spotted meant only major impurities could be detected. nih.gov Infrared and mass spectrometry analyses were reported as not inconsistent with the structure of the compound. nih.gov

Electron-capture gas chromatography of heptafluorobutyryl derivatives has been used to analyze impurities and degradation products of azo dyes and pigments, including Pigment Yellow 12. nih.gov This method was employed to detect 3,3'-dichlorobenzidine as an impurity in Pigment Yellow 12. nih.gov

Monitoring studies in occupational settings have also involved the analysis of potential degradation products. For example, atmospheric samples in a printing facility using yellow ink were analyzed for bladder carcinogens like benzidine (B372746) and 3,3'-dichlorobenzidine, which are used in the manufacture of benzidine yellow pigment. cdc.gov These specific degradation products were not detected in the atmospheric yellow ink mist samples in that study. cdc.gov

While this compound itself is considered resistant to aerobic biodegradation based on limited data, the potential for degradation under specific conditions, such as anaerobic environments or through microbial activity, necessitates robust analytical methods for identifying any breakdown products, particularly potentially harmful aromatic amines resulting from azo bond cleavage. echemi.compublications.gc.camst.dkmst.dk

Table 1 summarizes some analytical techniques used for monitoring and analyzing azo dyes and their degradation products, based on the research findings.

Analytical TechniqueApplication in Dye/Pigment AnalysisNotes
Thin Layer Chromatography (TLC)Identification and quantification of degradation products; visualizing colored spots; assessing biodegradation by comparing Rf values. uga.eduUseful for initial separation and visual indication of degradation. uga.edu
Gas Chromatography-Mass Spectrometry (GC-MS)Identification of volatile and thermally stable degradation products, particularly from disperse dyes. uga.eduRequires sample volatility and thermal stability. uga.edu
High-Performance Liquid Chromatography (HPLC)Monitoring degradation/biotransformation; separation of complex samples; often coupled with detectors. imrpress.commdpi.comresearchgate.netVersatile for separating and quantifying components in complex mixtures. researchgate.net
HPLC-Photodiode Array (PDA)Observing azo cleavage reduction; quantitative analysis using specific wavelengths. imrpress.commdpi.comProvides spectral information for peak identification. mdpi.com
HPLC-Mass Spectrometry (MS)Identification of degradation products; high sensitivity and specificity. mdpi.comresearchgate.netPowerful for confirming the identity of degradation products. mdpi.com
Fourier Transform Infra-Red (FTIR)Monitoring changes in functional groups during degradation. researchgate.netProvides structural information about the compounds. researchgate.net
Electron-Capture Gas ChromatographyAnalysis of specific impurities and degradation products, such as chlorinated aromatic amines. nih.govRequires derivatization for certain analytes. nih.gov
Spectrophotometry (e.g., UV-Vis)Monitoring decolorization; initial assessment of degradation by measuring absorbance changes. uga.eduCommonly used for initial screening and monitoring the overall progress of decolorization.

Detailed research findings on the specific degradation products of this compound (C.I. Pigment Yellow 12) and their concentrations in environmental matrices are limited in the provided search results. However, studies on other azo dyes and pigments indicate that reductive cleavage of the azo bond can lead to the formation of aromatic amines. imrpress.commst.dkmst.dk For Pigment Yellow 12, 3,3'-dichlorobenzidine has been identified as a potential impurity or degradation product. nih.govcdc.gov

Toxicological and Ecotoxicological Research on Diarylanilide Yellow

Mammalian Toxicity Studies

Mammalian toxicity studies on diarylanilide yellow pigments, including C.I. Pigment Yellow 12, C.I. Pigment Yellow 13, and C.I. Pigment Yellow 83, generally indicate a low order of acute toxicity. These pigments are characterized by very low water solubility and high molecular weight, which limits their bioavailability publications.gc.caoecd.org.

Absorption, Distribution, and Excretion Kinetics

Studies on the absorption, distribution, and excretion kinetics of this compound pigments in mammalian models, primarily rats and hamsters, suggest negligible absorption following oral and dermal exposure publications.gc.caoecd.orgechemi.com. The majority of orally administered pigment is excreted unchanged in the faeces oecd.org. Limited uptake of the parent compound or its impurities may occur following repeated high-dose oral exposure, as evidenced by observations of staining in the mucosal surfaces of internal organs in some studies, although contamination during necropsy cannot be entirely ruled out oecd.org. In an oral reproductive developmental screening study, staining of pups at high doses could potentially indicate limited placental transfer oecd.org.

An 8-hour oral study of C.I. Pigment Yellow 12 in Fischer 344 rats showed radioactivity at background levels in blood samples taken from 10 minutes to 8 hours nih.gov. Dermal application also resulted in background levels nih.gov. Studies evaluating the absorption and metabolism of C.I. Pigment Yellow 83 and C.I. Pigment Yellow 17 after intratracheal administration in rats found that amounts of 3,3'-dichlorobenzidine (B165656) (DCB) excreted in urine and faeces and bound to haemoglobin were below the limit of detection uzh.ch.

Metabolism and Potential for Aromatic Amine Release In Vivo

This compound pigments contain azo bonds, which theoretically could be cleaved in vivo to release aromatic amines, such as 3,3'-dichlorobenzidine (DCB), a known carcinogen publications.gc.caca.gov. However, available data suggest that little to no azo bond cleavage of the parent diarylide yellow pigments occurs in vivo publications.gc.cauzh.ch. The low water solubility and particulate nature of these pigments are believed to limit their metabolism oecd.orguzh.ch.

Studies using sensitive techniques have detected very low levels of DCB following oral administration of some yellow pigment compounds oecd.org. For instance, a study administering C.I. Pigment Yellow 17 to rats detected amino monoazo compounds in the pigment and 3,3'-dichlorobenzidine at low concentrations uzh.ch. Another study detected very low levels of 3,3'-DCB-haemoglobin adducts in rats fed C.I. Pigment Yellow 17 for 4 weeks, calculating the release of DCB to be 0.6% of the administered dose canada.ca. Minimal amounts of adducts, slightly exceeding the limit of detection, were observed in rats receiving C.I. Pigment Yellow 13 canada.ca. Monitoring hamsters administered C.I. Pigment Yellow 12 by stomach intubation for 8 days did not detect predicted metabolites canada.ca.

The presence of impurities, such as residual DCB or soluble "monoazo impurity," in the pigment preparations used in some studies may be responsible for the observed low levels of aromatic amines or adducts publications.gc.cauzh.ch.

Carcinogenicity Assessments in Rodent Models

Carcinogenicity assessments of this compound pigments have been conducted in rodent models, primarily using rats and mice oecd.orgnih.govnih.govnih.gov. A bioassay of technical-grade this compound (C.I. Pigment Yellow 12) in Fischer 344 rats and B6C3F1 mice, administered in feed for 78 weeks, did not provide evidence for the carcinogenicity of the pigment in either species nih.govnih.gov. No treatment-related increase in the incidence of neoplasms or nonneoplastic lesions was observed nih.govnih.gov. Survival in all groups was adequate for statistical analysis of late-appearing tumors nih.govnih.gov.

Long-term studies with C.I. Pigment Yellow 12 and C.I. Pigment Yellow 83 in rats and mice also showed no increased tumor incidence oecd.org. Based on the chemical similarity among diarylide yellow pigments, it is concluded that these pigments are not carcinogenic oecd.org.

Interactive Data Table: Carcinogenicity Summary in Rodents

PigmentSpeciesStudy DurationExposure RouteCarcinogenicity FindingReference
This compound (C.I. Pigment Yellow 12)Fischer 344 Rat78 weeksFeedNo evidence nih.govnih.gov
This compound (C.I. Pigment Yellow 12)B6C3F1 Mouse78 weeksFeedNo evidence nih.govnih.gov
C.I. Pigment Yellow 12RatLong-termNot specifiedNo increased tumors oecd.org
C.I. Pigment Yellow 12MouseLong-termNot specifiedNo increased tumors oecd.org
C.I. Pigment Yellow 83RatLong-termNot specifiedNo increased tumors oecd.org
C.I. Pigment Yellow 83MouseLong-termNot specifiedNo increased tumors oecd.org

Systemic Toxicity from Different Exposure Routes (Oral, Dermal, Inhalation)

Systemic toxicity from different exposure routes has been evaluated for this compound pigments oecd.orgnih.gov. Acute oral and dermal toxicity studies in rats have shown very low toxicity, with high LD50 values oecd.org. No deaths or clinical signs of toxicity were observed following acute oral or dermal exposure oecd.org.

Repeated dose oral toxicity studies with C.I. Pigment Yellow 12 showed no adverse effects at the highest dose tested oecd.org. Chronic toxicity studies of lesser quality with C.I. Pigment Yellow 12 and C.I. Pigment Yellow 83 in rats and mice also did not observe toxicologically significant effects at high doses oecd.org. Based on the kinetics and chemical similarities, these findings are considered applicable to other diarylide yellow pigments oecd.org.

For the inhalation route, effects observed are primarily related to the deposition of dust particles in the lungs oecd.org. Systemic effects were not observed at the highest concentration tested in inhalation studies oecd.org.

Interactive Data Table: Acute Toxicity Summary

PigmentSpeciesExposure RouteEndpointResultReference
C.I. Pigment Yellow 13RatOralAcute LD50>3000 mg/kg bw oecd.org
C.I. Pigment Yellow 83RatOralAcute LD50>1,750 mg/kg bw oecd.org
Diarylide Yellow PigmentsExperimental AnimalsOralAcute LD50>1,750 mg/kg bw oecd.org
C.I. Pigment Yellow 13RatDermalAcute LD50>3,000 mg/kg bw oecd.org
C.I. Pigment Yellow 13Not specifiedInhalationLC50>4,448 mg/m³ oecd.org

Ecotoxicity in Environmental Compartments

Studies have investigated the toxicity of this compound to organisms in aquatic, soil, and sediment environments. Due to its limited bioavailability, effects are generally observed at higher concentrations. publications.gc.ca

Acute and chronic aquatic ecotoxicity studies on diarylide yellow pigments, including this compound, have shown no effects at saturation levels when solvents were not used. publications.gc.ca This suggests a low inherent toxicity to aquatic organisms. publications.gc.ca Available studies indicate no acute or chronic toxicity at concentrations at or near the water solubility limit, and at concentrations orders of magnitude above it. oecd.org The very low water and n-octanol solubility of these pigments suggests that exposure of aquatic organisms is expected to be low. oecd.org

Soil and sediment are considered critical environmental compartments for diarylide yellow pigments due to their physical and chemical properties, which suggest partitioning to these media. publications.gc.cacanada.ca Chronic soil and sediment toxicity studies have found no effects at concentrations up to 1000 mg/kg soil or sediment (dry weight), attributed to the limited bioavailability of the pigments. publications.gc.ca

Reliable long-term studies in earthworms (Eisenia fetida) with Pigment Yellow 12 and Pigment Yellow 83, conducted according to OECD Guideline 222, showed no statistically significant differences between test groups and controls at a limit test concentration of 1000 mg/kg soil dry weight. oecd.org The 28-day (for mortality and biomass) and 56-day (for reproduction) No Observed Effect Concentrations (NOECs) were therefore 1000 mg/kg soil dry weight (nominal). oecd.org Earthworms are considered excellent model organisms for soil ecotoxicity studies due to their exposure through ingestion and dermal absorption. publications.gc.ca

This compound pigments are not expected to bioaccumulate. publications.gc.cacanada.ca This is based on their physical and chemical properties, including their particulate nature, very low solubility in water and octanol (B41247), high molecular weight, and large molecular size. publications.gc.cacanada.ca Experimental Bioconcentration Factor (BCF) values for C.I. Pigment Yellow 12 in carp (B13450389) ranged from 0.38 to 5.4 over a 6-week period, suggesting that bioconcentration in aquatic organisms is low. nih.govechemi.comguidechem.com The log (Soct/Sw) values, which represent octanol-water partition coefficients for organic pigments, vary within a range of 0.4–2.1 for diarylide yellow pigments, with a mean value of 1.5. canada.ca This range also indicates a low potential for bioaccumulation in organisms. canada.ca

Soil and Sediment Toxicity to Organisms (e.g., Earthworm Reproduction Tests)

Risk Assessment and Regulatory Implications

Ecological risk assessments for diarylide yellow pigments, including this compound, often involve comparing Predicted Environmental Concentrations (PECs) with Predicted No-Effect Concentrations (PNECs). canada.cacanada.ca

Predicted Environmental Concentrations (PECs) are estimated based on factors such as substance quantities, industrial use patterns, release rates, and characteristics of wastewater treatment systems and receiving environments. canada.ca For diarylide yellow pigments, an industrial release scenario has been used to estimate potential exposure. publications.gc.cacanada.ca

Predicted No-Effect Concentrations (PNECs) are calculated based on experimental critical toxicity values (CTVs) for relevant environmental compartments (soil, sediment, and water). publications.gc.cacanada.ca PNECs represent the concentration of a chemical below which no adverse effects are expected in an ecosystem. science.govwikipedia.org They are intended to be conservative and are derived using assessment factors applied to toxicity data to account for uncertainties when extrapolating from laboratory single-species data to ecosystems. science.govwikipedia.org

Risk quotients (RQs), also known as risk characterization ratios (RCRs), are calculated by dividing the PEC by the corresponding PNEC for a specific environmental compartment. canada.cacanada.cawikipedia.orgtaylorandfrancis.com This analysis is used as a line of evidence to support the ecological risk characterization. publications.gc.ca

For diarylide yellow pigments, calculated risk quotient values have been reported as much lower than 1 for soil, sediment, and water compartments. publications.gc.cacanada.cacanada.ca For example, for a related substance, butanamide, 2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-methylphenyl)-3-oxo-, a PEC of 0.009 mg/L in water and a derived PNEC of 0.18 mg/L resulted in a risk quotient of 0.05, which is much lower than 1. canada.ca Risk quotients significantly below 1 indicate that harm to organisms in these environmental media is not expected. publications.gc.cacanada.cacanada.cataylorandfrancis.com

Regulatory Frameworks and Guidelines for Pigment Safety

Regulatory frameworks for pigment safety, including those that apply to this compound, are primarily concerned with the identification, evaluation, and management of potential hazards associated with these chemicals throughout their lifecycle. These frameworks often require manufacturers and importers to provide data on the properties of the pigments and implement measures to ensure their safe handling and use.

In the European Union, the primary regulatory framework for chemicals is REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) (Regulation (EC) No 1907/2006). REACH aims to protect human health and the environment by requiring companies to register chemical substances manufactured or imported in quantities over one ton per year. wevolver.comeuropa.eueuropa.eu This registration process involves identifying and managing the risks linked to these substances and demonstrating how they can be used safely. europa.eueuropa.eu Companies must provide information on the hazardous properties and safe use of the substances to the European Chemicals Agency (ECHA). europa.eucosmedic-supplies.co.uk Authorities can restrict the use of substances if their risks cannot be managed, and highly hazardous substances may be phased out. europa.eueuropa.eu Pigments, including those used in various applications like paints, coatings, printing inks, and cosmetics, fall under the scope of REACH. europa.eueuropa.eu Recent amendments under EU REACH have introduced restrictions on certain chemicals found in pigments, particularly those used in tattoo inks and permanent makeup, effective from January 2022. girlzink.comtinadavies.comkarger.com This includes substantially reduced concentration limits on certain substances commonly found in pigments. girlzink.com For specific pigments like C.I. Pigment Yellow 12, there are restrictions under EU Commission Regulation 2020/2081 concerning their use in mixtures for tattooing purposes. chemikalieninfo.denih.gov

In the United States, the regulation of color additives, including pigments, is primarily overseen by the Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA). The FDA regulates color additives used in food, drugs, cosmetics, and certain medical devices under the Federal Food, Drug, and Cosmetic Act (FD&C Act). food-safety.comkhlaw.com The FDA requires evidence that a color additive is safe for its intended use before approval, specifying allowed uses and maximum amounts. fda.gov Color additives are classified as either subject to batch certification or exempt from certification, with synthetic organic dyes and pigments typically requiring certification. food-safety.comkhlaw.comfda.gov The FDA evaluates safety data to ensure a "reasonable certainty of no harm" under the intended conditions of use. food-safety.comfda.gov For pigments used in food packaging, the FDA regulates them as food additives if components are expected to migrate into food. khlaw.commerckgroup.com

The EPA regulates chemicals, including pigments, under the Toxic Substances Control Act (TSCA). TSCA provides the EPA with authority to require reporting, record-keeping, and testing requirements, and restrictions relating to chemical substances and mixtures. Recently, the EPA has proposed rules under TSCA to address potential risks associated with specific pigments, such as C.I. Pigment Violet 29, focusing on workplace protections like respiratory gear and cleaning protocols to mitigate inhalation risks from dry powder forms. useforesight.ioepa.gov

General guidelines for handling pigments, often reflected in safety data sheets (SDS), emphasize avoiding dust inhalation, skin contact, and ingestion. conservation-wiki.comstucco-naturale.comearthpigments.comnaturalpigments.eu Recommended safety practices include working in well-ventilated areas, using local exhaust ventilation, wearing personal protective equipment (PPE) such as respirators, gloves, and eye protection, and maintaining good hygiene. conservation-wiki.comstucco-naturale.comearthpigments.com Proper storage in closed containers and appropriate disposal of waste in accordance with local regulations for hazardous substances are also crucial aspects of pigment safety management. conservation-wiki.comstucco-naturale.comearthpigments.com

While specific comprehensive toxicological data tables exclusively for this compound within regulatory frameworks were not extensively detailed in the search results beyond mentions of general pigment safety requirements and the specific restriction under EU REACH for tattoo inks chemikalieninfo.denih.gov, the regulatory approach generally involves assessing potential hazards based on available toxicological and ecotoxicological data. The Canadian Environmental Protection Act, 1999 (CEPA 1999), for instance, has conducted screening assessments on structurally related diarylide yellow pigments, considering their degradation, bioaccumulation potential, and toxicity studies. canada.ca Reported levels of incidentally-produced PCBs in some diarylide yellow pigments used in Canada have been found to be well below regulatory limits. canada.ca

Interactive Data Tables:

Regulatory BodyRegulation/GuidelineScope (e.g., All Chemicals, Pigments, Tattoo Inks)Relevant Restrictions/RequirementsSpecific Mention of this compound (if any)
European UnionREACH (EC No 1907/2006)All chemical substancesRegistration, Evaluation, Authorisation, RestrictionPigments fall under scope; Restrictions in tattoo inks (Regulation 2020/2081) chemikalieninfo.denih.gov
European UnionRegulation 2020/2081 (under REACH)Mixtures for tattooing purposesRestrictions on specific substances, including C.I. Pigment Yellow 12C.I. Pigment Yellow 12 is listed with specific concentration limits chemikalieninfo.denih.gov
United StatesFDA (FD&C Act)Color Additives (Food, Drugs, Cosmetics, Devices)Premarket approval, safety evaluation, specified uses and limits, batch certificationRegulates pigments as color additives based on intended use food-safety.comkhlaw.comfda.gov
United StatesEPA (TSCA)Chemical SubstancesRisk evaluation, potential restrictions, workplace safety measuresMay address specific pigments based on risk assessments (e.g., PV29) useforesight.ioepa.gov
CanadaCEPA 1999Chemical SubstancesScreening assessments, management of risksScreening assessment on diarylide yellow pigments, including PCB limits canada.ca

Another hypothetical table could detail typical data points required for pigment safety assessment under regulations like REACH:

Data PointDescriptionRelevance to Safety Assessment
Chemical IdentityStructure, CAS number, synonymsEssential for identification and regulatory listing
Physical and Chemical PropertiesMelting point, solubility, particle size, densityInfluences exposure potential and environmental fate nih.govcanada.ca
Toxicological InformationAcute toxicity, skin and eye irritation, sensitization, genotoxicity, carcinogenicity, reproductive toxicity, chronic toxicityAssesses potential adverse health effects bund.de
Ecotoxicological InformationToxicity to aquatic organisms, terrestrial organisms, degradation, bioaccumulationAssesses potential environmental impact canada.ca
Exposure InformationProduction volume, uses, potential exposure routes (inhalation, dermal, oral)Informs risk assessment and management measures conservation-wiki.comstucco-naturale.comearthpigments.com
Risk Management MeasuresRecommended PPE, handling procedures, storage, disposalProvides guidance for safe use and handling conservation-wiki.comstucco-naturale.comearthpigments.com

These tables illustrate the types of information considered within regulatory frameworks to ensure the safe use of pigments like this compound.

Advanced Applications and Performance Studies of Diarylanilide Yellow

Pigment Dispersion and Formulation Science

The effectiveness of Diarylanilide Yellow pigments in various applications is heavily dependent on their dispersion behavior and how they integrate into different formulations, impacting properties like viscosity, gloss, strength, and transparency.

Dispersion Behavior and Stability

This compound pigments typically exist as fine yellow powders composed of primary particles, aggregates, and agglomerates, often in the nanometer or low micrometer size range smolecule.comuzh.chnih.govpublications.gc.ca. Achieving a stable and fine dispersion is critical for optimal coloristic properties and performance. While some Diarylanilide Yellows, such as Pigment Yellow 83, offer good dispersion properties and lower viscosity, others, like Pigment Yellow 12, have small particle sizes that can absorb a significant amount of oil, potentially making it challenging to achieve desired flow characteristics printwiki.orgulprospector.comnaturalpigments.comheubach.com. However, advancements in pigment technology have led to more easily dispersible forms printwiki.org.

The stability of this compound pigments is influenced by factors such as solvent resistance and resistance to chemical degradation. Pigment Yellow 13, for instance, demonstrates better solvent resistance compared to Pigment Yellow 12 atamanchemicals.com. Diarylide Yellow pigments generally exhibit high alkali resistance and can withstand heat admirably printwiki.org. They are expected to be hydrolytically stable, with studies on Pigment Yellow 83 indicating no hydrolysis over a 56-day period uzh.chpublications.gc.ca. Their low solubility in water and octanol (B41247) also contributes to their stability in various environments uzh.chpublications.gc.ca.

Impact on Ink and Coating Viscosity

The physical characteristics of this compound pigments, particularly their particle size and oil absorption, can influence the viscosity of ink and coating formulations. Pigments with small particle sizes and high oil absorption values, such as Pigment Yellow 12, may lead to higher viscosity in formulations sypigment.comprintwiki.orgnaturalpigments.com. Conversely, pigments like Pigment Yellow 13 and Pigment Yellow 83 are noted for contributing to low viscosity in solvent-based inks and offering good rheological properties in various ink systems atamanchemicals.comhermetachem.comulprospector.compigments.comheubach.com. Specific pigment grades, such as Permanent Yellow GRY-E82 (Pigment Yellow 174), are highlighted for their unmatched flow properties in offset printing inks heubach.com.

Enhancement of Gloss, Strength, and Transparency in Formulations

This compound pigments are valued for their ability to impart desirable optical properties to formulations, including enhancing gloss, tinctorial strength (color strength), and transparency. Many this compound grades are described as having high tinctorial strength and high transparency, making them suitable for applications requiring vibrant and clear colors nih.govheubach.compigments.comheubach.comheubach.comgoogle.comheubach.comatamanchemicals.com. Pigment Yellow 13 is noted for its high transparency and high gloss in solvent-based inks atamanchemicals.com. Pigment Yellow 83 is available in transparent and semi-transparent forms and provides excellent gloss and transparency in solvent-based flexo inks ulprospector.compigments.comatamanchemicals.com. Pigment Yellow 12 is characterized by high color strength, vividness, and transparency sypigment.com. Specific dispersions, like HEUCOSPERSE YS1310 (Pigment Yellow 83 dispersion), are formulated to provide excellent strength, gloss, and transparency in water-based inks heubach.com.

Performance in Diverse Material Matrices

This compound pigments exhibit distinct performance characteristics when incorporated into different material matrices, which dictates their suitability for various applications, particularly in printing inks and plastics.

Printing Inks (e.g., Flexographic, Gravure, News Inks)

This compound pigments are extensively used in a wide array of printing inks, including offset, flexographic, gravure, news inks, and water-based and solvent-based systems atamanchemicals.comsmolecule.comhermetachem.comsypigment.comprintwiki.orgnih.govheubach.compigments.comheubach.comheubach.comheubach.comatamanchemicals.compigments.comhonorpigment.comheubach.com. Their performance in these applications is characterized by properties such as color strength, transparency, lightfastness, solvent resistance, and rheology.

Specific pigment grades are often recommended for particular ink types based on their performance profiles. For example, Pigment Yellow 12 is widely used in printing inks, including packaging inks and for pigment printing sypigment.comnih.gov. Pigment Yellow 13 is suitable for solvent-based inks like PA, PP, and NC inks, and is widely used in offset, flexographic, and gravure printing inks atamanchemicals.comhermetachem.com. Pigment Yellow 83 is commonly used in offset, flexographic, and gravure printing inks and is suitable for all printing methods requiring high transparency atamanchemicals.com. Pigment Yellow 126 (Permanent Yellow DGR) is recommended for paste inks (newspaper printing) and solvent- and water-based packaging gravure and flexographic printing inks, offering high color strength, tinctorial strength, gloss, and excellent flow properties heubach.com. Pigment Yellow 174 (Permanent Yellow GRY-E82) is a highly transparent, greenish diarylide yellow pigment specifically for offset printing inks, meeting the requirements for 4-color-process printing and exhibiting excellent coloristic properties and unmatched flow heubach.com.

Diarylide Yellow pigments generally offer better solvent and migration resistance compared to monoazo yellow pigments, making them suitable for ink applications naturalpigments.comnaturalpigments.comatamanchemicals.com. Pigment Yellow 14 is noted as being more resistant to solvents than Pigment Yellow 12 and resistant to paraffin, making it useful for packaging inks honorpigment.com. Pigment Yellow 83 exhibits excellent solvent resistance atamanchemicals.com. Lightfastness varies among this compound pigments; while some have moderate lightfastness, others like Pigment Yellow 83 and Pigment Yellow 13 offer good to excellent lightfastness atamanchemicals.comnaturalpigments.comprintwiki.orgatamanchemicals.comheubach.com.

Plastics and Polymers (e.g., Polyolefins, PVC)

This compound pigments are extensively used as coloring agents in a variety of plastics and polymers, including polyolefins (polyethylene and polypropylene), PVC (rigid and plasticized), polystyrene, PUR, PAN, ABS, PET, PMMA, PA, and rubber atamanchemicals.comnaturalpigments.comsmolecule.comhermetachem.comsypigment.comnih.govgoogle.comatamanchemicals.compigments.comhonorpigment.compigments.com. Their performance in plastics is characterized by properties such as heat resistance, migration resistance, lightfastness, and dispersibility.

Many this compound pigments offer good heat resistance, which is crucial for processing at elevated temperatures. Pigment Yellow 13 has a heat resistance of 180ºC atamanchemicals.com. Pigment Yellow 83 offers good heat resistance and is used appreciably in plastics due to its excellent solvent resistance and migration resistance ulprospector.comatamanchemicals.com. It does not bleed or bloom in plasticized PVC, even at low pigment levels, although Pigment Yellow 13 can show a tendency to migrate in plasticized PVC atamanchemicals.comatamanchemicals.com. Pigment Yellow 12 has good heat resistance, making it suitable for coloring polyurethane foam sypigment.com. High-performance grades are available with heat resistance up to 300°C, suitable for high-end plastic applications pigments.com.

Migration resistance is a key performance indicator for pigments in plastics, particularly in plasticized PVC. Diarylide Yellow pigments generally offer better migration resistance than monoazo yellow pigments naturalpigments.comnaturalpigments.comatamanchemicals.com. Pigment Yellow 83 is particularly noted for its excellent migration resistance in plasticized PVC atamanchemicals.com.

This compound pigments are used in polyolefins, with some grades specifically recommended for coloring polypropylene (B1209903) fibers during spinning atamanchemicals.com. They are also suitable for rigid and plasticized PVC, cable sheathing compounds, and other polymers atamanchemicals.compigments.com. Their dispersibility in plastics is important for achieving uniform coloration; some high-performance grades offer excellent dispersibility, leading to lower screen pack pressure rise during extrusion pigments.com. Lightfastness in plastics varies depending on the specific pigment and polymer matrix, but some grades offer good lightfastness atamanchemicals.comnaturalpigments.comatamanchemicals.compigments.com.

Paints and Coatings (Industrial and Decorative)

This compound pigments, including prominent examples such as Pigment Yellow 12, Pigment Yellow 13, Pigment Yellow 14, and Pigment Yellow 17, are extensively employed in both industrial and decorative paint and coating formulations wikidata.orgcartrite.co.uknih.govnih.gov. Their performance in these applications is evaluated based on several key properties, including opacity, lightfastness, weatherfastness, and migration fastness wikidata.orgcartrite.co.uknih.gov.

In industrial coatings, diarylanilide yellows contribute to the durability and color stability required for demanding environments nih.gov. For decorative coatings, properties such as color strength and transparency are often critical cartrite.co.uknih.gov. Studies have investigated the specific performance profiles of different this compound variants in various binder systems and exposure conditions. For instance, Pigment Yellow 12, 13, 14, and 17 are noted for their use in paints and coatings, with performance varying in terms of opacity, lightfastness, weatherfastness, and migration fastness wikidata.org. Pigment Yellow 17, for example, is highlighted for its excellent lightfastness and heat stability, making it suitable for outdoor applications, and is also known for good resistance to chemicals and solvents guidechem.com.

The selection of a specific this compound pigment for a paint or coating application depends heavily on the desired performance characteristics and the intended use environment.

Textile and Paper Coloration

This compound pigments are also utilized in the coloration of textiles and paper cartrite.co.ukwikipedia.orgthegoodscentscompany.comnih.gov. In textile applications, they are commonly used in printing and dyeing processes wikipedia.org. The performance of these pigments in textiles is assessed based on fastness properties, such as resistance to washing, light, and rubbing wikipedia.org. Diarylanilide yellows are noted as organic pigments used in textile printing and dyeing, with discussions focusing on their fastness properties on textiles wikipedia.org.

For paper coloration, diarylanilide yellows contribute to achieving desired shades and printability characteristics nih.gov. Their application in paper involves incorporating the pigment into the paper pulp or applying it as a coating. Studies in this area focus on pigment dispersion, color yield, and the impact on paper properties. Pigment Yellow 12 is mentioned for its use in paper coloring and textile printing wikipedia.org.

The versatility of diarylanilide yellows allows for their application in a range of textile and paper products, from consumer goods to specialized industrial materials.

Novel and Emerging Applications

Beyond traditional uses, this compound pigments are finding utility in novel and emerging applications, driven by their color properties and stability thegoodscentscompany.comnih.gov.

Cosmetic Formulations (e.g., Hair Dye, Lipstick)

Diarylanilide pigments, including Pigment Yellow 12, Pigment Yellow 13, and Pigment Yellow 14, have been explored for use in cosmetic formulations such as lipsticks and other makeup products thegoodscentscompany.com. Their application in cosmetics requires meeting specific purity standards and performance criteria, including color intensity, stability, and compatibility with other cosmetic ingredients. While regulatory aspects are a consideration for cosmetic ingredients, the focus here remains on the technical application and performance as colorants. The use of diarylanilide yellows in cosmetic formulations leverages their ability to provide vibrant and stable yellow hues in these complex matrices thegoodscentscompany.com.

Computational Chemistry and Theoretical Studies of Diarylanilide Yellow

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are powerful tools for investigating the electronic structure of molecules, providing details about electron distribution, energy levels, and reactivity.

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of atoms, molecules, and condensed phases. It focuses on the electron density to determine the ground-state properties of a system. For organic dyes and pigments like Diarylanilide Yellow, DFT calculations can provide valuable information about molecular geometry, electronic configuration, and optical properties.

DFT can be used to calculate the energies of molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is related to the electronic excitation energy and can provide insights into the compound's color and reactivity. dtic.mil The spatial distribution of these frontier molecular orbitals can reveal regions of a molecule that are likely to participate in chemical reactions or intermolecular interactions. dtic.mil

Furthermore, DFT can be employed to calculate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution across the molecule. rsc.org These maps help identify areas that are electron-rich (and thus susceptible to electrophilic attack) or electron-poor (and prone to nucleophilic attack). rsc.org Analyzing the total density of states (TDOS) can also provide deeper insights into the electronic structure and chemical behavior. rsc.org

While specific detailed DFT studies solely focused on the electronic structure of this compound (Pigment Yellow 12) were not extensively detailed in the search results, DFT has been successfully applied to characterize the electronic structure and properties of related organic dyes, such as azo-containing liquid crystal dyes and diarylamine-fluorene dyes for solar cells. dtic.mil, rsc.org These studies demonstrate the applicability of DFT to this class of compounds for understanding their electronic transitions, charge transfer characteristics, and how structural modifications influence these properties. dtic.mil, rsc.org

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), also known as Atoms in Molecules (AIM), is a theoretical framework used to analyze the topology of the electron density distribution in a molecular system. wikipedia.org, wiley-vch.de QTAIM provides a method for partitioning a molecule into distinct atomic basins based on the gradient of the electron density. wikipedia.org, wiley-vch.de

A key concept in QTAIM is the identification of bond critical points (BCPs), which are points in space where the electron density gradient is zero. wiley-vch.de The presence of a bond critical point and a bond path (a line of maximum electron density linking two nuclei) between two atoms is considered a universal indicator of a chemical bond or interaction between those atoms. wiley-vch.de

QTAIM analysis can provide quantitative information about the nature of chemical bonds, including their strength and character (e.g., covalent, ionic, or hydrogen bonding), by examining the electron density and its Laplacian at the BCPs. rsc.org, scribd.com This topological analysis offers a rigorous way to define atoms within a molecule and to understand the intricate network of interactions that hold the molecule together and influence its properties. wikipedia.org, wiley-vch.de

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are essential for studying the behavior of molecules and their assemblies, particularly in condensed phases like crystals.

Lattice Energy Minimizations for Crystal Structure Prediction

Lattice energy minimization is a computational technique used to predict the crystal structures of organic compounds. This method involves calculating the potential energy of a crystal lattice as a function of the unit cell parameters and molecular positions and orientations, and then finding the arrangement with the lowest energy. researchgate.net, nih.gov The total lattice energy is typically calculated as the sum of pairwise intermolecular interaction energies (such as van der Waals forces, electrostatic interactions, and hydrogen bonding) between molecules in the crystal.

Lattice energy minimizations have been successfully applied to determine the crystal structures of various diarylide yellow pigments, including Pigment Yellow 12 (PY12), Pigment Yellow 13 (PY13), Pigment Yellow 14 (PY14), and Pigment Yellow 83 (PY83). researchgate.net, nih.gov, researchgate.net These studies used X-ray powder diffraction data in conjunction with lattice energy calculations to solve and refine the crystal structures. researchgate.net, nih.gov

Research findings indicate that the crystal packing significantly influences the technical performance of these pigments, such as their color strength. researchgate.net, nih.gov Lattice energy calculations helped explain why different diarylide yellow pigments crystallize in distinct structures and how these packing arrangements affect their properties. researchgate.net, nih.gov For example, the lower color strength of PY12 compared to PY13 and PY83 was attributed to a pure packing effect revealed by lattice energy calculations. researchgate.net, nih.gov The calculations also showed that PY12 could potentially adopt a PY13-type structure with only a slightly higher energy, and this metastable phase was experimentally observed. researchgate.net, nih.gov

These studies highlight the power of lattice energy minimization in understanding the relationship between molecular structure, crystal packing, and macroscopic properties of diarylide yellow pigments.

Torsion Potentials for Conformational Analysis

Conformational analysis, which studies the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds, is crucial for understanding molecular flexibility and its impact on properties, including crystal packing. Torsion potentials describe the change in energy as a function of rotation around a specific bond.

In the context of molecular modeling of diarylide yellow pigments, the development of specific torsion potentials has been important for accurately describing the flexibility of certain molecular fragments, such as the biphenyl (B1667301) moiety present in these compounds. researchgate.net, nih.gov These potentials are incorporated into force fields used in molecular mechanics and lattice energy calculations to allow for realistic variations in molecular conformation within the crystal lattice.

By using appropriate torsion potentials, computational studies can explore the accessible conformations of this compound molecules and how these conformations influence their ability to pack in different crystal structures. researchgate.net, nih.gov This is particularly relevant for understanding polymorphism (the ability of a compound to crystallize in more than one crystal structure), which is important for pigment performance. The development and application of these torsion potentials are integral to the success of lattice energy minimization and crystal structure prediction for diarylide pigments. researchgate.net, nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that relate the chemical structure of compounds to their biological activity or other properties. QSAR models seek to identify mathematical relationships between molecular descriptors (numerical representations of structural features) and the observed activity or property. nih.gov, researchgate.net

For diarylide yellow pigments, QSAR modeling has been explored as a tool for predicting various endpoints, including potential toxicity and environmental behavior. publications.gc.ca, canada.ca, psu.edu The premise is that structurally similar diarylide yellow pigments are expected to exhibit similar trends in their environmental, ecotoxicological, and toxicological behavior. oecd.org

However, it has been noted that many structural classes of pigments and dyes, including diarylide yellow pigments, can be challenging to model using traditional QSARs due to their physical and chemical properties and particulate nature, which may fall outside the domain of applicability of many models. canada.ca

Despite these challenges, QSAR analyses have been applied to datasets containing diarylide yellow pigments to explore relationships between structural attributes and activity. For instance, in studies related to predicting carcinogenicity, this compound (Pigment Yellow 12) has been included in datasets for developing QSAR models based on molecular structure. psu.edu Some QSAR studies have presented predicted endpoints for this compound based on its structure. rsc.org

While comprehensive, highly predictive QSAR models specifically and solely for a wide range of properties of "this compound" (Pigment Yellow 12) based on extensive computational descriptors were not predominantly detailed in the provided search results, the application of QSAR methodologies to this class of compounds demonstrates an effort to computationally link structural features to observed activities and properties. publications.gc.ca, rsc.org, canada.ca, psu.edu The success and reliability of these models depend heavily on the quality and relevance of the molecular descriptors used and the appropriateness of the modeling algorithms for the specific endpoints and chemical class. nih.gov, researchgate.net

Table: Computational Study Focus Areas and Findings for Diarylide Yellow Pigments

Computational MethodApplication AreaKey Findings (Examples)Relevant Pigments (Examples)Source
Lattice Energy MinimizationCrystal Structure PredictionDetermined crystal structures; Explained packing effects on color strength.PY12, PY13, PY14, PY83 researchgate.net, nih.gov, researchgate.net
Torsion PotentialsConformational Analysis (in crystals)Developed for flexible fragments (e.g., biphenyl) to improve crystal structure prediction.Diarylide Pigments researchgate.net, nih.gov
DFT (Applied to related dyes)Electronic Structure, Optical PropertiesHOMO-LUMO gap, molecular orbitals, charge distribution, excitation energies.Azo dyes, Organic dyes dtic.mil, rsc.org
QTAIM (General application)Bonding AnalysisCharacterization of chemical bonds, identification of bond paths and critical points.General, potential for DY rsc.org, wikipedia.org, wiley-vch.de
QSAR ModelingStructure-Activity RelationshipsPrediction of endpoints (e.g., toxicity); Challenges in modeling pigments noted.Diarylide Yellow Pigments publications.gc.ca, rsc.org, canada.ca, psu.edu

Predicting Environmental and Toxicological Endpoints

Computational approaches, such as Quantitative Structure-Activity Relationships (QSAR), are utilized to predict the environmental fate and potential toxicity of substances. frontiersin.orgnih.gov For diarylide yellow pigments, computational models have been employed to estimate properties relevant to their environmental behavior, such as the octanol-water partition coefficient (Kow). oecd.orgpublications.gc.ca

However, predicting the Kow for sparingly soluble substances like pigments using fragment-based models such as KOWWIN can often lead to overestimations of the actual values. publications.gc.ca For instance, KOWWIN estimated log Kow values of 7 and 8.1 for Pigment Yellow 12 and Pigment Yellow 13, respectively, which are considered overestimates for organic pigments. publications.gc.ca Experimental data on water solubility for diarylide yellow pigments are very low, typically in the sub- or low micrograms per liter range, and solubility in n-octanol is also low. oecd.orgpublications.gc.cacanada.ca Based on the ratio of octanol (B41247) to water solubility, estimated log Kow values are significantly lower, at ≤ 2.1. oecd.org

Computational models also contribute to the prediction of toxicological endpoints. QSAR models have been developed for predicting various types of toxicity. frontiersin.orgnih.gov While specific detailed computational predictions for the toxicity of this compound were not extensively found in the search results beyond the general application of QSAR for toxicity prediction, the low solubility and particulate nature of diarylide yellow pigments suggest limited bioavailability, which is a key factor influencing their potential environmental and health effects. oecd.orgpublications.gc.ca Predicted environmental concentrations (PEC) for diarylide yellow pigments have been estimated based on industrial release scenarios, and predicted no-effect concentration (PNEC) values for different environmental compartments have been calculated using experimental toxicity data. publications.gc.ca Risk quotient values (PEC/PNEC) were found to be much lower than 1, suggesting that harm to organisms in soil, sediment, and water is not expected at these predicted concentrations. publications.gc.ca

Challenges in Modeling Complex Pigment Structures

Modeling the structures of complex organic pigments like this compound presents several challenges for computational chemistry. These challenges stem from the intricate molecular structures and their behavior in solid form.

Diarylide yellow pigments possess complex structures containing chloro-substituted biphenyl moieties, azo groups, keto groups, and substituted or non-substituted phenyl rings connected via amide bonds. oecd.org These molecules exhibit strong intermolecular interactions within their crystal structures, including π-π stacking of conjugated rings and intermolecular hydrogen bonds (C=O…H–N). publications.gc.ca These strong interactions contribute to high lattice energy and, consequently, very low solubility. publications.gc.ca

A significant challenge in modeling is accurately representing the tautomerism of these pigments. wikipedia.orgwikipedia.org While often depicted with azo (-N=N-) structures, closely related compounds exist as keto-hydrazide tautomers in their crystal form, as confirmed by X-ray crystallography. wikipedia.orgwikipedia.org Accurately capturing this tautomeric preference computationally is crucial for reliable property prediction.

Furthermore, diarylide yellow pigments exist as solid particles, typically in the nanometer or low micrometer size range, composed of primary particles (crystal lattice), aggregates, and agglomerates. publications.gc.cacanada.ca Modeling the behavior and properties of these aggregated and agglomerated forms computationally is considerably more complex than modeling isolated molecules.

Many structural classes of pigments and dyes are considered "difficult to model" using most QSARs because their physical and chemical properties often fall outside the applicability domain of these models. publications.gc.ca The particulate nature, very low solubility in both water and octanol, high molecular weight, and large molecular size of diarylide yellow pigments contribute to these modeling difficulties. oecd.orgpublications.gc.ca Computational models designed for more soluble and less complex molecules may not accurately predict the behavior of these pigments in different environments or biological systems.

Despite these challenges, computational methods are valuable tools for gaining insights into the potential environmental fate and toxicity of diarylide yellow pigments, particularly when integrated with experimental data. publications.gc.canih.gov Continued advancements in computational techniques are needed to more accurately model the complex solid-state structures and aggregation behavior of these and other organic pigments.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound186342

Data Table: Estimated Log Kow Values

Pigment YellowEstimation MethodEstimated Log KowNoteSource
12KOWWIN (2010)7Considered an overestimate for pigments publications.gc.ca
13KOWWIN (2010)8.1Considered an overestimate for pigments publications.gc.ca
Diarylide Yellow Pigments (Category)Ratio of Octanol to Water Solubility≤ 2.1Based on experimental solubility data oecd.org

Q & A

Q. Reproducibility :

  • Provide step-by-step protocols in the main manuscript, with granular details (e.g., solvent grades, catalyst batches) in supplementary materials .
  • Cross-validate results using independent methods (e.g., FT-IR alongside NMR) .

How can researchers resolve contradictions in reported photostability data for this compound across studies?

Advanced Research Question
Discrepancies in photostability data often arise from methodological variability. To address this:

  • Standardize experimental conditions : Control light intensity (e.g., solar simulators vs. monochromatic sources), exposure duration, and environmental factors (humidity, oxygen levels) .
  • Statistical reconciliation : Apply multivariate regression to isolate variables (e.g., wavelength, solvent polarity) affecting degradation rates .
  • Comparative meta-analysis : Systematically review literature to identify trends (e.g., higher stability in non-polar matrices) and propose unified degradation mechanisms .

What advanced analytical techniques are critical for studying this compound’s interactions with metal ions in solution?

Advanced Research Question
To investigate metal-complexation behavior:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • X-ray Absorption Spectroscopy (XAS) : Resolve coordination geometry and oxidation states .
  • DFT Calculations : Model electronic interactions and predict spectral shifts .

Q. Methodological rigor :

  • Validate findings using complementary techniques (e.g., cyclic voltammetry for redox activity) .
  • Report uncertainty intervals for measured parameters .

How should researchers design experiments to assess the environmental fate of this compound in aqueous systems?

Basic Research Question

  • Experimental design :
    • Simulate natural conditions: Vary pH (3–10), salinity, and organic matter content .
    • Use isotopically labeled analogs (e.g., ¹⁴C-tagged) to track biodegradation pathways .
  • Analytical endpoints :
    • LC-MS/MS to identify transformation products .
    • Ecotoxicity assays (e.g., Daphnia magna mortality) to evaluate ecological impact .

What strategies are effective for reconciling conflicting computational and experimental data on this compound’s electronic properties?

Advanced Research Question

  • Benchmark computational models : Compare DFT/MO theory results with experimental UV-Vis and fluorescence spectra to refine parameters (e.g., solvent effect corrections) .
  • Error analysis : Quantify discrepancies using root-mean-square deviations (RMSD) and adjust basis sets or functionals (e.g., B3LYP vs. CAM-B3LYP) .
  • Collaborative validation : Share raw computational and experimental datasets via repositories to enable cross-lab verification .

How can researchers optimize synthetic yields of this compound while minimizing by-products?

Basic Research Question

  • DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., catalyst loading, temperature) and identify interactions .
  • In-situ monitoring : Use ReactIR or PAT (Process Analytical Technology) to detect intermediates and adjust conditions dynamically .
  • By-product characterization : Isolate and identify impurities via preparative TLC or HPLC, then modify reaction pathways accordingly .

What methodologies are recommended for assessing this compound’s stability in polymer matrices under accelerated aging conditions?

Advanced Research Question

  • Accelerated aging protocols : Expose samples to elevated temperatures (e.g., 40–80°C) and controlled UV radiation, adhering to ASTM/ISO standards .
  • Degradation metrics : Monitor colorimetric changes (CIE Lab*), mechanical properties (tensile strength), and chemical integrity (FT-IR peak shifts) .
  • Predictive modeling : Use Arrhenius equations to extrapolate long-term stability from accelerated data, with validation via real-time studies .

How should researchers address discrepancies in reported solubility parameters for this compound across solvents?

Basic Research Question

  • Standardized measurements : Use shake-flask method with saturating concentrations and equilibrium validation via HPLC .
  • Thermodynamic analysis : Calculate Hansen solubility parameters and compare with solvent polarity indices .
  • Inter-lab collaboration : Participate in round-robin testing to harmonize data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.